molecular formula C20H12N2O4 B14538978 3-Nitro-N-(1-oxo-1H-phenalen-2-YL)benzamide CAS No. 62051-76-7

3-Nitro-N-(1-oxo-1H-phenalen-2-YL)benzamide

Cat. No.: B14538978
CAS No.: 62051-76-7
M. Wt: 344.3 g/mol
InChI Key: KOZIEZPDWRGKCI-UHFFFAOYSA-N
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Description

3-Nitro-N-(1-oxo-1H-phenalen-2-YL)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a nitro group, a phenalen-1-one moiety, and a benzamide structure. Benzamides are known for their wide range of applications in medicinal chemistry, including their use as anti-inflammatory, antibacterial, and anticancer agents .

Preparation Methods

The synthesis of 3-Nitro-N-(1-oxo-1H-phenalen-2-YL)benzamide typically involves the reaction of 3-nitrobenzoyl chloride with 1-oxo-1H-phenalen-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

3-Nitro-N-(1-oxo-1H-phenalen-2-YL)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Nitro-N-(1-oxo-1H-phenalen-2-YL)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Nitro-N-(1-oxo-1H-phenalen-2-YL)benzamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is believed to be due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

3-Nitro-N-(1-oxo-1H-phenalen-2-YL)benzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

62051-76-7

Molecular Formula

C20H12N2O4

Molecular Weight

344.3 g/mol

IUPAC Name

3-nitro-N-(1-oxophenalen-2-yl)benzamide

InChI

InChI=1S/C20H12N2O4/c23-19-16-9-3-5-12-4-1-6-13(18(12)16)11-17(19)21-20(24)14-7-2-8-15(10-14)22(25)26/h1-11H,(H,21,24)

InChI Key

KOZIEZPDWRGKCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C(=O)C3=CC=C2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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